1-Hydroxy-ibuprofen

Description

Propriétés

IUPAC Name |

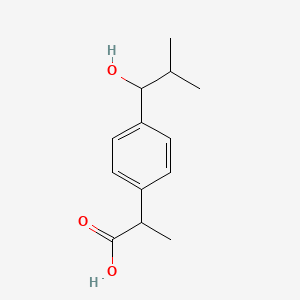

2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9,12,14H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOQYHYFRKTDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)C(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016132 | |

| Record name | 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53949-53-4 | |

| Record name | 2-[4′-(1-Hydroxy-2-methylpropyl)phenyl]propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53949-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053949534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4'-(1-HYDROXY-2-METHYLPROPYL)PHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A1S87ZA87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Hydroxy-ibuprofen: Chemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-ibuprofen is one of the principal oxidative metabolites of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1] Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1][2] The metabolism of ibuprofen is a critical aspect of its pharmacology and toxicology, with the majority of the parent drug being converted to hydroxylated metabolites, including this compound, before excretion.[1] These metabolites are generally considered to be pharmacologically inactive.[3] This document provides a detailed overview of the chemical properties of this compound, its metabolic pathway, and relevant experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 53949-53-4 | [4][5] |

| Molecular Formula | C₁₃H₁₈O₃ | [4][6] |

| Molecular Weight | 222.28 g/mol | [4][7] |

| Formal Name | 4-(1-hydroxy-2-methylpropyl)-α-methyl-benzeneacetic acid | [6] |

| Appearance | Solid | [6] |

| Purity | ≥98% | [6] |

| Storage Temperature | -20°C | [4][6] |

| UV Maximum (λmax) | 219 nm | [6] |

| Canonical SMILES | O=C(O)C(C)C1=CC=C(C(O)C(C)C)C=C1 | [4][6] |

| InChI Key | RMOQYHYFRKTDRI-UHFFFAOYSA-N | [6][8] |

Solubility Data

The solubility of this compound in various common laboratory solvents is crucial for preparing stock solutions and conducting biological assays.

| Solvent | Solubility | Reference |

| DMF | 10 mg/mL | [6] |

| DMSO | 10 mg/mL | [6] |

| Ethanol | 10 mg/mL | [6] |

| PBS (pH 7.2) | Insoluble | [6] |

Ibuprofen Metabolism and the Role of this compound

Ibuprofen is administered as a racemic mixture of (R)- and (S)-enantiomers.[1] Following administration, it undergoes extensive oxidative metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[1] The major metabolites found in urine are 2-Hydroxy-ibuprofen and Carboxy-ibuprofen.[1] this compound is also formed, although it is considered a minor product in human metabolism.[1][3] These hydroxylated metabolites can be further conjugated with glucuronic acid before renal excretion.[1]

Experimental Protocols

Biological Production of this compound

The targeted synthesis of specific ibuprofen metabolites can be challenging through traditional chemical synthesis. A biological approach using recombinant microorganisms provides a highly specific alternative. Human CYP enzymes expressed in a host like yeast can perform stereo- and regioselective hydroxylations.[9]

Methodology: Whole-Cell Biotransformation [9]

-

Microorganism: A recombinant fission yeast strain (e.g., Schizosaccharomyces pombe) co-expressing a human cytochrome P450 enzyme (like CYP2C9) and cytochrome P450 reductase (CPR) is used.

-

Cultivation: The recombinant yeast is cultivated in a suitable medium in a batch-scale fermenter (e.g., 1L scale).

-

Biotransformation: Once the culture reaches an appropriate density, ibuprofen (the substrate) is added to the culture. The whole-cell biotransformation is allowed to proceed for a set duration (e.g., 72-75 hours).

-

Monitoring: The production of hydroxylated metabolites, including this compound, is monitored over time using analytical techniques like HPLC.

Purification Protocol

Following the biotransformation, the metabolites must be isolated and purified from the culture medium and remaining substrate.

Methodology: Extraction and Chromatographic Purification [9][10]

-

Extraction: The cell culture is first extracted with an organic solvent, such as ethyl acetate, to separate the metabolites from the aqueous medium.

-

Pre-purification (Optional): The crude extract can be pre-purified using techniques like preparative Thin-Layer Chromatography (TLC) to separate fractions containing the desired metabolites.

-

HPLC Fractionation: The primary purification step involves preparative High-Performance Liquid Chromatography (HPLC). The extract or pre-purified fraction is injected onto a reverse-phase column (e.g., C18).

-

Gradient Elution: A gradient of solvents (e.g., water and acetonitrile, often with a modifier like formic acid) is used to separate the different metabolites based on their polarity.

-

Fraction Collection: Fractions corresponding to the elution peak of this compound are collected.

-

Final Step: The purified fractions are combined, and the solvent is removed (e.g., by lyophilization) to yield the pure this compound product.

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the analysis and quantification of ibuprofen and its metabolites.

-

System: A reverse-phase HPLC (RP-HPLC) system with UV detection.[11][12]

-

Column: A C18 column is typically used (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 6.8 or water with phosphoric acid at pH 2.5) and an organic solvent like acetonitrile.[11][13] A common ratio is 65:35 (buffer:acetonitrile).[11]

-

Flow Rate: A typical flow rate is between 0.7 mL/min and 2.0 mL/min.[11][13]

-

Detection: UV detection at a wavelength of 222 nm.[11]

-

Sample Preparation: Samples are typically dissolved in the mobile phase, filtered through a 0.2 µm filter, and then injected.[11]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the structural elucidation and confirmation of the purified metabolite.[9][10]

-

Analysis: 1D (¹H) and 2D (e.g., COSY, HSQC) NMR spectra are acquired.

-

Sample Preparation: The purified, lyophilized product is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Confirmation: The chemical shifts, splitting patterns, and correlations in the 2D spectra are used to confirm the structure of this compound by identifying the protons and carbons and their connectivity, and confirming the position of the hydroxyl group.[10]

Mechanism of Action of Parent Drug: COX Inhibition

While this compound is an inactive metabolite, understanding the mechanism of its parent compound is crucial for context. Ibuprofen inhibits COX-1 and COX-2, enzymes that catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

References

- 1. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ibuprofen - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 3. ClinPGx [clinpgx.org]

- 4. glpbio.com [glpbio.com]

- 5. 1-Hydroxy Ibuprofen | CAS 53949-53-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. caymanchem.com [caymanchem.com]

- 7. glpbio.com [glpbio.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the 1-Hydroxy-Ibuprofen Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of 1-hydroxy-ibuprofen, a minor metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The document details the enzymatic processes involved, presents available quantitative data, outlines experimental protocols for studying ibuprofen metabolism, and includes visualizations to aid in understanding the core concepts.

Introduction to Ibuprofen Metabolism

Ibuprofen is administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is primarily responsible for the pharmacological activity. A significant portion of the inactive (R)-enantiomer undergoes unidirectional chiral inversion to the active (S)-enantiomer in the body. The primary route of ibuprofen elimination is through extensive oxidative metabolism in the liver, with very little of the drug excreted unchanged[1]. The main metabolic pathways are hydroxylation reactions, followed by further oxidation and glucuronidation[1][2].

The Role of Cytochrome P450 Enzymes

The oxidative metabolism of ibuprofen is predominantly catalyzed by cytochrome P450 (CYP) enzymes. The major metabolites are 2-hydroxy-ibuprofen and 3-hydroxy-ibuprofen. This compound has been identified as a minor metabolite[1][2].

-

CYP2C9: This is the primary enzyme responsible for the hydroxylation of both (R)- and (S)-ibuprofen. It catalyzes the formation of 2- and 3-hydroxy-ibuprofen[1][2][3][4].

-

CYP2C8: This enzyme also contributes to ibuprofen metabolism, showing a preference for the 2-hydroxylation of (R)-ibuprofen[2][4]. At higher concentrations of ibuprofen, other CYP isoforms such as CYP3A4, CYP2C19, CYP2D6, CYP2E1, and CYP2B6 may also play a minor role in 2-hydroxylation, with CYP2C19 also contributing to 3-hydroxylation[2].

While the formation of 2- and 3-hydroxy-ibuprofen is well-characterized, specific kinetic data for the formation of this compound is not extensively reported in the scientific literature, likely due to its status as a minor metabolite.

Quantitative Data on Ibuprofen Hydroxylation

The following table summarizes the kinetic parameters for the formation of the major hydroxylated metabolites of ibuprofen in human liver microsomes. This data is crucial for understanding the efficiency and capacity of the primary metabolic pathways.

| Enantiomer | Metabolite | Km (µM) | Vmax (pmol/min/mg) |

| (S)-Ibuprofen | 2-hydroxy-ibuprofen | 38 ± 13 | 566 ± 213 |

| 3-hydroxy-ibuprofen | 21 ± 6 | 892 ± 630 | |

| (R)-Ibuprofen | 2-hydroxy-ibuprofen | 47 ± 20 | 510 ± 117 |

| 3-hydroxy-ibuprofen | 29 ± 8 | 593 ± 113 | |

| Data from Hamman et al., 1997. Values are presented as mean ± S.D.[3] |

Subsequent Metabolic Steps

Following hydroxylation, the hydroxy metabolites can be further oxidized to form carboxy-ibuprofen. Both the parent drug and its hydroxylated and carboxylated metabolites can then undergo Phase II metabolism, specifically glucuronidation, to form water-soluble conjugates that are readily excreted in the urine[1].

Visualizing the Metabolic Pathway

The following diagrams illustrate the key steps in the metabolic transformation of ibuprofen.

Caption: Overview of the Phase I and Phase II metabolic pathways of ibuprofen.

Experimental Protocols

The following section provides a detailed methodology for an in vitro experiment to characterize the formation of hydroxylated ibuprofen metabolites using human liver microsomes.

Objective: To determine the kinetic parameters (Km and Vmax) for the formation of 1-hydroxy, 2-hydroxy-, and 3-hydroxy-ibuprofen from (R)- and (S)-ibuprofen in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

(R)-Ibuprofen and (S)-Ibuprofen

-

This compound, 2-hydroxy-ibuprofen, and 3-hydroxy-ibuprofen analytical standards

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable modifier for HPLC)

-

Internal standard (e.g., another NSAID not metabolized by CYP2C9/8)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometer)

Experimental Workflow Diagram:

Caption: Workflow for in vitro determination of ibuprofen hydroxylation kinetics.

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of (R)- and (S)-ibuprofen in a suitable solvent (e.g., methanol or DMSO) at a high concentration.

-

Prepare stock solutions of the analytical standards for 1-hydroxy, 2-hydroxy, and 3-hydroxy-ibuprofen and the internal standard in the same solvent.

-

Prepare a working solution of the NADPH regenerating system in buffer.

-

-

Incubation:

-

In microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (final concentration typically 0.1-0.5 mg/mL), potassium phosphate buffer (e.g., 100 mM, pH 7.4), and varying concentrations of either (R)- or (S)-ibuprofen. The substrate concentration range should bracket the expected Km.

-

Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system.

-

Incubate for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range with respect to time and protein concentration.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.

-

Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new set of tubes or an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Develop and validate an HPLC method capable of separating ibuprofen and its three hydroxylated metabolites from each other and from the internal standard.

-

Prepare a standard curve for each metabolite by spiking known concentrations into a blank incubation matrix (without NADPH) and processing them in the same way as the samples.

-

Inject the samples and standards onto the HPLC system.

-

-

Data Analysis:

-

Quantify the concentration of each metabolite in the samples using the respective standard curve.

-

Calculate the rate of formation (velocity) for each metabolite at each substrate concentration (typically expressed as pmol/min/mg of microsomal protein).

-

Plot the velocity of formation for each metabolite against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax for the formation of each metabolite.

-

Conclusion

The metabolic pathway of ibuprofen is a well-studied process dominated by the formation of 2- and 3-hydroxy-ibuprofen through the action of CYP2C9 and CYP2C8. This compound is a recognized, albeit minor, metabolite. Understanding these pathways, including the quantitative aspects of enzyme kinetics, is fundamental for drug development professionals in predicting drug-drug interactions, understanding inter-individual variability in drug response due to genetic polymorphisms in metabolizing enzymes, and assessing the overall disposition of ibuprofen. The provided experimental protocol offers a robust framework for further investigation into the nuances of ibuprofen metabolism.

References

- 1. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Confirmation that cytochrome P450 2C8 (CYP2C8) plays a minor role in (S)-(+)- and (R)-(-)-ibuprofen hydroxylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytochrome P450-Mediated Metabolism of Ibuprofen to 1-Hydroxy-ibuprofen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. This process leads to the formation of several hydroxylated metabolites, which are subsequently conjugated and excreted. While 2-hydroxy-ibuprofen and 3-hydroxy-ibuprofen are the most abundant metabolites, 1-hydroxy-ibuprofen is also formed as a minor product.[1][2][3] Understanding the specific CYP isoforms involved in the formation of each metabolite, their kinetic parameters, and the experimental methodologies to study these reactions is crucial for drug development, predicting drug-drug interactions, and understanding inter-individual variability in drug response.

This technical guide provides a comprehensive overview of the cytochrome P450-mediated metabolism of ibuprofen with a specific focus on the formation of this compound. It includes available quantitative data, detailed experimental protocols, and visualizations of the metabolic pathways and experimental workflows.

Cytochrome P450 Isoforms Involved in Ibuprofen Hydroxylation

The primary CYP enzyme responsible for the metabolism of ibuprofen is CYP2C9 , which catalyzes the formation of both 2-hydroxy-ibuprofen and 3-hydroxy-ibuprofen.[1][4] CYP2C8 also contributes to a lesser extent, showing stereoselectivity in its activity.[4]

The formation of this compound is less well-characterized. While it is a known minor metabolite of ibuprofen, the specific human CYP enzyme responsible for its formation has not been definitively identified in the literature.[1][2] However, one study investigating the metabolism of a modified ibuprofen derivative, phospho-ibuprofen, found that CYP1A2 was primarily responsible for its oxidation at the 1-position to form 1-OH-phospho-ibuprofen.[5] This suggests that CYP1A2 may also play a role in the 1-hydroxylation of ibuprofen itself, although further direct evidence is required.

Quantitative Data on Ibuprofen Hydroxylation

Quantitative kinetic data for the formation of this compound by human CYP enzymes is scarce in the literature. However, detailed kinetic parameters for the formation of the major metabolites, 2- and 3-hydroxy-ibuprofen, by CYP2C9 and CYP2C8 in human liver microsomes have been reported and are presented here for context and comparison.

| Enantiomer | Metabolite | CYP Isoform | Vmax (pmol/min/mg) | Km (µM) | Reference |

| S-Ibuprofen | 2-hydroxy-ibuprofen | CYP2C9 | 566 ± 213 | 38 ± 13 | [4] |

| 3-hydroxy-ibuprofen | CYP2C9 | 892 ± 630 | 21 ± 6 | [4] | |

| R-Ibuprofen | 2-hydroxy-ibuprofen | CYP2C9 | 510 ± 117 | 47 ± 20 | [4] |

| 3-hydroxy-ibuprofen | CYP2C9 | 593 ± 113 | 29 ± 8 | [4] |

Signaling Pathways and Experimental Workflows

Ibuprofen Metabolic Pathway

The following diagram illustrates the primary oxidative metabolism of ibuprofen to its hydroxylated metabolites.

Caption: Oxidative metabolism of ibuprofen to its primary hydroxylated metabolites.

Experimental Workflow for In Vitro Metabolism Studies

The general workflow for investigating the CYP-mediated metabolism of ibuprofen in vitro is depicted below.

Caption: General workflow for in vitro CYP-mediated metabolism studies.

Experimental Protocols

In Vitro Metabolism of Ibuprofen using Human Liver Microsomes (HLMs)

This protocol is a general guideline for assessing the formation of hydroxylated ibuprofen metabolites.

1. Materials:

-

Human Liver Microsomes (HLMs)

-

Ibuprofen

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold)

-

Internal standard (e.g., a structurally similar compound not present in the reaction)

2. Procedure:

-

Prepare a stock solution of ibuprofen in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

HLMs (final concentration typically 0.1-1 mg/mL)

-

Potassium phosphate buffer (e.g., 100 mM)

-

MgCl₂ (e.g., 3 mM)

-

Ibuprofen (at various concentrations to determine kinetics)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specific time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

In Vitro Metabolism of Ibuprofen using Recombinant CYP Enzymes (rCYPs)

This protocol is used to identify the specific CYP isoforms involved in ibuprofen metabolism.

1. Materials:

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C8, CYP2C9, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

Cytochrome P450 reductase

-

Cytochrome b5 (optional, can enhance the activity of some CYPs)

-

Liposomes (for reconstitution of purified enzymes)

-

Other reagents as listed for the HLM protocol.

2. Procedure:

-

If using purified enzymes, reconstitute the rCYP, cytochrome P450 reductase, and cytochrome b5 in liposomes.

-

Prepare incubation mixtures similar to the HLM protocol, but replace the HLMs with a specific rCYP preparation.

-

Follow the same steps for pre-incubation, reaction initiation, incubation, and termination as described for the HLM protocol.

-

Analyze the samples by LC-MS/MS to determine the formation of hydroxy-ibuprofen metabolites by each specific CYP isoform.

Analytical Methods for Metabolite Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most common and sensitive method for the simultaneous quantification of ibuprofen and its hydroxylated metabolites.

1. Sample Preparation:

-

Protein precipitation with cold acetonitrile is a common and effective method for terminating the reaction and preparing the sample for analysis.

-

Solid-phase extraction (SPE) can also be used for sample cleanup and concentration if higher sensitivity is required.

2. Chromatographic Separation:

-

A C18 reversed-phase column is typically used for the separation of ibuprofen and its metabolites.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.

-

For the separation of enantiomers of ibuprofen and its metabolites, a chiral column (e.g., Chiralpak) is necessary.

3. Mass Spectrometric Detection:

-

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for selective and sensitive detection.

-

Specific precursor-to-product ion transitions for ibuprofen and each hydroxy-ibuprofen isomer need to be optimized.

Example MRM Transitions (illustrative, need to be optimized):

-

Ibuprofen: m/z 205 -> 161

-

Hydroxy-ibuprofen isomers (1-OH, 2-OH, 3-OH): m/z 221 -> 177 (or other specific fragments)

Conclusion

The cytochrome P450-mediated metabolism of ibuprofen is a complex process dominated by the formation of 2- and 3-hydroxy-ibuprofen, primarily by CYP2C9. The formation of this compound is a minor pathway, and the specific human CYP enzymes responsible are not yet fully elucidated, although CYP1A2 is a potential candidate. This technical guide provides a framework for researchers to investigate the formation of this compound by outlining the key enzymes involved in ibuprofen's overall metabolism, providing detailed experimental protocols for in vitro studies, and describing the analytical methods required for sensitive and specific quantification of the metabolites. Further research is warranted to definitively identify the human CYP(s) responsible for 1-hydroxylation of ibuprofen and to determine the kinetic parameters of this metabolic route. This knowledge will contribute to a more complete understanding of ibuprofen's biotransformation and its clinical implications.

References

- 1. ClinPGx [clinpgx.org]

- 2. Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselective oxidation of phospho-NSAIDs by human cytochrome P450 and flavin monooxygenase isoforms: implications for their pharmacokinetic properties and safety - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 1-Hydroxy-ibuprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen, a widely utilized nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these is 1-Hydroxy-ibuprofen, a minor metabolite formed through the oxidative metabolism of the parent compound. This technical guide provides a comprehensive overview of the biological activity of this compound, consolidating available quantitative data, detailing experimental methodologies for its assessment, and illustrating its metabolic context. The evidence strongly indicates that this compound is largely pharmacologically inactive, with minimal to no inhibitory effects on the primary targets of ibuprofen, the cyclooxygenase (COX) enzymes.

Introduction to Ibuprofen and its Metabolism

Ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2)[1][2]. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation[1][2]. Following administration, ibuprofen is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several hydroxylated and carboxylated derivatives[3]. The major metabolites include 2-hydroxy-ibuprofen and carboxy-ibuprofen, while this compound and 3-hydroxy-ibuprofen are considered minor metabolites[3]. These metabolic processes are crucial for the detoxification and elimination of the drug from the body. Generally, the hydroxylated and carboxylated metabolites of ibuprofen are considered to have no apparent pharmacological activity[3].

Biological Activity of this compound

The biological activity of this compound has been investigated, primarily focusing on its potential to inhibit COX enzymes, the main mechanism of action of its parent compound. Research indicates that this compound exhibits negligible inhibitory activity against both COX-1 and COX-2.

A key study by Karlsson and Fowler (2014) directly assessed the impact of ibuprofen metabolites on the activity of COX isoenzymes. Their findings demonstrated that 1'-hydroxy-ibuprofen had minimal effects on these enzymes[2]. This lack of significant biological activity is a critical consideration in understanding the overall pharmacological profile of ibuprofen, as the therapeutic effects are attributable to the parent drug, not its metabolites.

Quantitative Data

The following table summarizes the available quantitative data on the inhibitory activity of this compound against COX-1.

| Compound | Target Enzyme | Substrate | Concentration | % Inhibition | Reference |

| 1'-Hydroxy-ibuprofen | COX-1 | Arachidonic Acid | 300 µM | 19% | Karlsson and Fowler, 2014[2] |

Note: Data for COX-2 inhibition by this compound was not quantifiable under the experimental conditions of the cited study, further indicating its low potency.

Experimental Protocols

The determination of the biological activity of this compound, specifically its effect on COX enzymes, is typically performed using in vitro enzyme activity assays. The following is a detailed methodology based on the protocols described in the literature for assessing COX inhibition.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of COX-1 and COX-2.

Principle: The activity of COX enzymes is measured by monitoring the consumption of oxygen during the conversion of a substrate (e.g., arachidonic acid) to prostaglandin G2. The inhibitory potential of a test compound is determined by its ability to reduce the rate of oxygen consumption compared to a control.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Oxygen electrode (Clark-type) or other suitable oxygen monitoring system

-

Vehicle for dissolving the test compound (e.g., DMSO)

Procedure:

-

Enzyme Preparation: The purified COX enzyme is diluted to the desired concentration in the assay buffer.

-

Reaction Mixture Preparation: The assay buffer is placed in the reaction chamber of the oxygen electrode and allowed to equilibrate to the desired temperature (typically 37°C).

-

Addition of Test Compound: this compound, dissolved in a suitable vehicle, is added to the reaction chamber to achieve the desired final concentration. A control reaction with the vehicle alone is also prepared.

-

Enzyme Addition: The COX enzyme is added to the reaction chamber and allowed to incubate with the test compound for a specified period.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Data Acquisition: The rate of oxygen consumption is monitored continuously using the oxygen electrode.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of oxygen consumption in the presence of this compound to the rate in the control reaction.

Visualizations

Ibuprofen Metabolism and the Arachidonic Acid Pathway

The following diagram illustrates the metabolic pathway of ibuprofen, leading to the formation of this compound and other metabolites. It also depicts the arachidonic acid cascade and the inhibitory action of the parent compound, ibuprofen, on COX enzymes, highlighting the lack of significant downstream effects from this compound.

Experimental Workflow for COX Inhibition Assay

The diagram below outlines the general workflow for an in vitro assay to determine the cyclooxygenase inhibitory activity of a test compound like this compound.

Conclusion

References

The Stereochemistry of 1-Hydroxy-Ibuprofen: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of (R)- and (S)-enantiomers. Its clinical efficacy is primarily attributed to the (S)-enantiomer. The metabolism of ibuprofen is a complex process involving stereoselective oxidation by cytochrome P450 enzymes, leading to the formation of several hydroxylated metabolites. While 2-hydroxy- and 3-hydroxy-ibuprofen are the major metabolites, 1-hydroxy-ibuprofen is formed as a minor metabolic product. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its formation, potential stereoisomers, and the analytical methodologies relevant to its study. Due to its status as a minor metabolite, specific experimental data for this compound is limited; therefore, this guide extrapolates from the extensive knowledge of ibuprofen's overall stereoselective metabolism.

Introduction to the Stereochemistry of Ibuprofen

Ibuprofen possesses a single chiral center at the alpha-position of the propionic acid moiety, resulting in two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The (S)-enantiomer is responsible for the majority of the anti-inflammatory and analgesic effects of the drug through the inhibition of cyclooxygenase (COX) enzymes.[1][2] In vivo, the pharmacologically less active (R)-enantiomer can undergo unidirectional chiral inversion to the active (S)-enantiomer via the action of alpha-methylacyl-CoA racemase.[1]

The metabolism of ibuprofen is predominantly hepatic and involves oxidation of the isobutyl side chain, catalyzed mainly by cytochrome P450 enzymes, particularly CYP2C9 and to a lesser extent, CYP2C8.[3] This process is stereoselective, with CYP2C9 showing a preference for the (S)-enantiomer.[3] The primary metabolites are 2-hydroxy-ibuprofen and 3-hydroxy-ibuprofen, with this compound being a minor product.[3] These hydroxylated metabolites are generally considered to be pharmacologically inactive.[3][4]

Stereochemistry of this compound

The formation of this compound involves the hydroxylation of a methyl group on the isobutyl side chain of ibuprofen. Since the parent ibuprofen molecule is chiral, the resulting this compound will also be chiral. Specifically, if racemic ibuprofen is the substrate, a mixture of stereoisomers of this compound can be expected. The two potential enantiomers are (S)-1-hydroxy-ibuprofen and (R)-1-hydroxy-ibuprofen, derived from (S)- and (R)-ibuprofen, respectively.

Metabolic Pathways and Enzyme Kinetics

The formation of this compound is a minor metabolic pathway compared to the formation of 2- and 3-hydroxy-ibuprofen.[3] The stereoselectivity of the enzymes involved in ibuprofen metabolism suggests that the formation of (S)-1-hydroxy-ibuprofen and (R)-1-hydroxy-ibuprofen may occur at different rates.

Cytochrome P450-Mediated Hydroxylation

The hydroxylation of ibuprofen is primarily carried out by CYP2C9, with some contribution from CYP2C8.[3][5] While the regioselectivity of these enzymes favors the 2- and 3-positions, hydroxylation at the 1-position does occur. The stereoselectivity of these enzymes for the ibuprofen enantiomers likely extends to the formation of this compound.

Quantitative Data

| Parameter | (S)-Ibuprofen | (R)-Ibuprofen | Reference |

| Primary Metabolizing Enzyme | CYP2C9 | CYP2C8 (to a lesser extent) | [3] |

| Major Metabolites | 2-OH-Ibuprofen, 3-OH-Ibuprofen | 2-OH-Ibuprofen, 3-OH-Ibuprofen | [3] |

| Minor Metabolite | 1-OH-Ibuprofen | 1-OH-Ibuprofen | [3] |

| Pharmacological Activity of Metabolites | Inactive | Inactive | [3][4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and chiral separation of this compound are not extensively documented. The following sections provide generalized methodologies based on established procedures for ibuprofen and its major metabolites, which would require optimization for this compound.

Stereoselective Synthesis of this compound

A potential synthetic route could involve the stereoselective hydroxylation of an appropriate ibuprofen precursor or the resolution of a racemic mixture of this compound.

Hypothetical Synthetic Workflow:

Chiral Separation and Analysis

Analytical methods for the chiral separation of ibuprofen and its major metabolites have been developed and could be adapted for this compound. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common approach.

General HPLC Method for Chiral Separation:

-

Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with an acidic additive (e.g., trifluoroacetic acid) to suppress ionization.

-

Detection: UV detection at a wavelength where the analyte absorbs (e.g., 220 nm).

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Temperature: Controlled column temperature to ensure reproducibility.

Sample Preparation for Biological Matrices (e.g., Urine, Plasma):

-

Acidification: Adjust the pH of the sample to below the pKa of the analytes to ensure they are in their non-ionized form.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Extract the analytes from the biological matrix into an organic solvent (for LLE) or onto a solid-phase cartridge (for SPE).

-

Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

Injection: Inject the reconstituted sample into the HPLC system.

Biological Activity and Significance

The hydroxylated metabolites of ibuprofen, including this compound, are generally considered to be pharmacologically inactive.[3][4] Their formation is primarily a route of elimination for the parent drug. Therefore, it is unlikely that this compound or its stereoisomers are involved in any significant signaling pathways. The primary stereochemical consideration in the context of ibuprofen's pharmacology remains the activity of the (S)-enantiomer and the in vivo inversion of the (R)-enantiomer.

Conclusion and Future Directions

The stereochemistry of this compound is an understudied area within the broader field of ibuprofen metabolism. As a minor metabolite, it has not garnered the same level of scientific inquiry as the more abundant 2- and 3-hydroxy metabolites. While the fundamental principles of stereoselective metabolism of the parent drug provide a framework for understanding the likely formation of (S)- and (R)-1-hydroxy-ibuprofen, specific experimental data is lacking.

Future research in this area could focus on:

-

The development of stereoselective synthetic routes to obtain pure standards of the this compound stereoisomers.

-

The development and validation of specific and sensitive analytical methods for the chiral separation and quantification of this compound stereoisomers in biological matrices.

-

In vitro studies using recombinant CYP enzymes to definitively characterize the stereoselectivity of this compound formation.

-

Pharmacokinetic studies in animal models or humans to determine the in vivo disposition of this compound stereoisomers.

A deeper understanding of the complete metabolic profile of ibuprofen, including its minor metabolites, could provide further insights into inter-individual variability in drug response and the potential for drug-drug interactions.

References

- 1. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. ClinPGx [clinpgx.org]

- 4. Ibuprofen - Wikipedia [en.wikipedia.org]

- 5. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Synthesis of 1-Hydroxy-ibuprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic synthesis of drug metabolites is a critical component of modern drug development, providing essential reference standards for metabolic, pharmacokinetic, and toxicological studies. 1-Hydroxy-ibuprofen is a minor but important human metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on the biocatalytic systems, experimental protocols, and quantitative data to support researchers in this field. The primary enzymatic route for ibuprofen hydroxylation involves cytochrome P450 (CYP) monooxygenases, with various recombinant and whole-cell systems being developed for its targeted production.

Introduction to Ibuprofen Metabolism

Ibuprofen is primarily metabolized in the liver through oxidative pathways catalyzed by cytochrome P450 enzymes.[1] The major metabolites are 2-hydroxy-ibuprofen and carboxy-ibuprofen, with this compound and 3-hydroxy-ibuprofen being formed in smaller quantities.[1] The hydroxylation of ibuprofen is a regioselective and stereoselective process.[2] While several CYP isoforms can contribute to ibuprofen metabolism at high concentrations, CYP2C9 is the principal enzyme responsible for its clearance at therapeutic doses.[3][4] Genetic polymorphisms in the CYP2C9 gene can significantly impact the metabolism and clearance of ibuprofen, leading to inter-individual variability in drug response and potential adverse effects.[5][6][7][8]

Biocatalytic Systems for this compound Synthesis

The production of this compound for research purposes relies on biocatalytic systems that can selectively hydroxylate the ibuprofen molecule at the C1 position of the isobutyl side chain. These systems primarily utilize cytochrome P450 enzymes, either in isolated form or within whole-cell biocatalysts.

Cytochrome P450 Enzymes

Human cytochrome P450 enzymes, particularly from the CYP2C family, are the key biocatalysts for ibuprofen hydroxylation.

-

CYP2C9: This is the main enzyme responsible for the hydroxylation of both (S)- and (R)-ibuprofen in humans.[2][3] It catalyzes the formation of 2- and 3-hydroxy-ibuprofen as major products.[2]

-

CYP2C8: This enzyme also contributes to ibuprofen hydroxylation, although to a lesser extent than CYP2C9.[3]

-

Other CYPs: At higher concentrations of ibuprofen, other isoforms such as CYP3A4, CYP2C19, CYP2D6, CYP2E1, and CYP2B6 may also contribute to the formation of hydroxylated metabolites.[3][4]

Fungal and bacterial CYPs have also been explored for ibuprofen hydroxylation. For instance, a self-sufficient CYP from Aspergillus fumigatus (CYP505X) expressed in Pichia pastoris has been shown to hydroxylate ibuprofen at the tertiary carbon atom (this compound) and the benzylic position.[9][10] Similarly, Priestia megaterium has been shown to hydroxylate ibuprofen, with proteomic analyses suggesting the involvement of a specific cytochrome P450 system.[11]

Expression Systems and Hosts

The production of active CYP enzymes for biocatalysis requires suitable expression systems.

-

Human Liver Microsomes (HLMs): HLMs are a traditional in vitro system containing a mixture of CYP enzymes and are used to study drug metabolism.[2][3]

-

Recombinant Systems: For more specific and controlled production of metabolites, recombinant expression of individual CYP isoforms is preferred.[12][13][14][15] Common hosts include:

-

Escherichia coli: A widely used host for expressing recombinant proteins, including CYPs.[13]

-

Pichia pastoris: This methylotrophic yeast is an effective host for expressing functional eukaryotic CYPs, as demonstrated for the hydroxylation of ibuprofen by a fungal CYP.[9][10]

-

Schizosaccharomyces pombe: Recombinant fission yeast co-expressing human CYP2C9 and cytochrome P450 reductase (CPR) has been successfully used for the whole-cell biotransformation of ibuprofen.[16]

-

Insect Cells (e.g., Sf9): Used for expressing various CYP2C9 genotypes to study their catalytic characteristics.[6]

-

Quantitative Data on Ibuprofen Hydroxylation

The efficiency of enzymatic ibuprofen hydroxylation can be characterized by enzyme kinetic parameters.

Table 1: Enzyme Kinetic Parameters for Ibuprofen Hydroxylation by Human Liver Microsomes [2]

| Substrate | Hydroxylation Position | Vmax (pmol/min/mg) | Km (µM) |

| S-Ibuprofen | 2-hydroxylation | 566 ± 213 | 38 ± 13 |

| S-Ibuprofen | 3-hydroxylation | 892 ± 630 | 21 ± 6 |

| R-Ibuprofen | 2-hydroxylation | 510 ± 117 | 47 ± 20 |

| R-Ibuprofen | 3-hydroxylation | 593 ± 113 | 29 ± 8 |

Table 2: Inhibition Constants (Ki) of Sulfaphenazole on Ibuprofen Hydroxylation [2]

| Inhibitor | Substrate | Hydroxylation Position | Ki (µM) |

| Sulfaphenazole | S-Ibuprofen | 2-hydroxylation | 0.12 ± 0.05 |

| Sulfaphenazole | S-Ibuprofen | 3-hydroxylation | 0.07 ± 0.04 |

| Sulfaphenazole | R-Ibuprofen | 2-hydroxylation | 0.11 ± 0.07 |

| Sulfaphenazole | R-Ibuprofen | 3-hydroxylation | 0.06 ± 0.03 |

Table 3: Intrinsic Clearance (CLint) of Ibuprofen by Recombinant CYP Enzymes [17]

| Enzyme | Intrinsic Clearance (µL/min/pmol of P450) |

| CYP2C9 | 0.9 - 6.4 |

| CYP2D6 | 0.6 - 60 |

| CYP3A4 | 0.3 - 21 |

| CYP1A2 | 0.4 - 2.5 |

| CYP2C19 | 0.4 - 8.1 |

Experimental Protocols

Whole-Cell Biotransformation using Pichia pastoris[10]

This protocol describes the use of a recombinant P. pastoris strain expressing a fungal CYP for the production of this compound.

-

Cultivation: Cultivate the P. pastoris strain expressing CYP505X in a suitable medium (e.g., buffered glycerol-complex medium) to the desired cell density.

-

Induction: Induce the expression of the CYP enzyme by adding methanol to the culture.

-

Biotransformation: Add ibuprofen to the induced cell culture. The reaction can be carried out for an extended period (e.g., 49 hours).

-

Extraction: After the reaction, centrifuge the culture to separate the cells. Extract the supernatant containing the metabolites with an organic solvent (e.g., ethyl acetate).

-

Purification: Concentrate the organic extract and purify the this compound using preparative High-Performance Liquid Chromatography (HPLC).

-

Analysis: Confirm the structure of the purified metabolite using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Incubation with Human CYP2C9 Microsomes[6]

This protocol is for assessing the catalytic function of different CYP2C9 variants.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

Recombinant human CYP2C9 microsomal enzyme (e.g., 5 pmol)

-

Cytochrome b5 (e.g., 5 µL)

-

Ibuprofen (at various concentrations, e.g., 5-1000 µM)

-

Tris-HCl buffer (pH 7.4)

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Analysis: Centrifuge the mixture to pellet the protein. Analyze the supernatant for the presence of hydroxylated ibuprofen metabolites using HPLC with a UV detector. A C18 column can be used with a mobile phase of acetonitrile and water (containing 0.05% trifluoroacetic acid).

Visualizations

Metabolic Pathway of Ibuprofen

Caption: Metabolic pathway of ibuprofen hydroxylation.

Experimental Workflow for Biocatalytic Synthesis

Caption: General workflow for biocatalytic synthesis.

Conclusion

The enzymatic synthesis of this compound is a feasible and valuable approach for obtaining this important metabolite. The use of recombinant cytochrome P450 enzymes, particularly CYP2C9, expressed in robust host systems like Pichia pastoris, offers a controlled and specific method for its production. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for researchers and drug development professionals to establish and optimize their own biocatalytic synthesis of this compound and other drug metabolites. Further research into novel enzymes and process optimization will continue to enhance the efficiency and scalability of these biotransformation processes.

References

- 1. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Confirmation that cytochrome P450 2C8 (CYP2C8) plays a minor role in (S)-(+)- and (R)-(-)-ibuprofen hydroxylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. ClinPGx [clinpgx.org]

- 6. Enzymatic activity of 38 CYP2C9 genotypes on ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ibuprofen Clinical Pharmacogenetics Associated with CYP2C9 Polymorphisms IADR Abstract Archives [iadr.abstractarchives.com]

- 8. helix.com [helix.com]

- 9. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Recombinant human cytochrome P450 monooxygenases for drug metabolite synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. bioivt.com [bioivt.com]

- 15. Utility of recombinant cytochrome p450 enzymes: a drug metabolism perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Hydroxy-ibuprofen role in ibuprofen metabolism

An In-depth Technical Guide on the Role of 1-Hydroxy-ibuprofen in Ibuprofen Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the human body, primarily in the liver. The clearance of ibuprofen is almost entirely dependent on its biotransformation into more polar, inactive metabolites that are subsequently excreted in the urine. The principal metabolic pathway is oxidation, mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated derivatives. While 2-hydroxy-ibuprofen and 3-hydroxy-ibuprofen are the most abundant and well-characterized metabolites, this compound is also formed, albeit in minor quantities. This technical guide provides a comprehensive overview of the role of this compound in the broader context of ibuprofen metabolism, detailing the metabolic pathways, enzymatic catalysis, relevant quantitative data, and the experimental protocols used for its study.

The Metabolic Pathway of Ibuprofen

Ibuprofen is administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is primarily responsible for the drug's pharmacological activity[1]. A significant portion (50–65%) of the inactive (R)-ibuprofen undergoes a unidirectional chiral inversion to the active (S)-enantiomer via an acyl-CoA thioester intermediate[1][2].

The primary route of elimination for ibuprofen is oxidative metabolism by hepatic CYP enzymes, as very little unchanged drug is found in the urine[1][2]. The main metabolic reactions involve hydroxylation of the isobutyl side chain, followed by further oxidation and conjugation. The major primary metabolites found in urine are 2-hydroxy-ibuprofen, 3-hydroxy-ibuprofen, and carboxy-ibuprofen[2]. This compound has also been consistently identified as a minor metabolite[1][2][3]. These hydroxylated and carboxylated metabolites are pharmacologically inactive and are excreted, often as glucuronide conjugates[2].

Formation of this compound

This compound is a product of the oxidative metabolism of the parent drug[3]. Unlike the formation of 2- and 3-hydroxy-ibuprofen, which is predominantly and clearly catalyzed by CYP2C9 and to a lesser extent CYP2C8, the specific human CYP isoform responsible for the 1-hydroxylation of ibuprofen's isobutyl side chain has not been definitively identified in the literature[2][4]. It is consistently categorized as a minor metabolite, detected in small quantities in urine following ibuprofen administration[1]. Its clinical and pharmacological significance is considered negligible due to its low abundance and lack of pharmacological activity[2].

Quantitative Data Presentation

Quantitative analysis of ibuprofen metabolites is crucial for understanding the drug's disposition. The data below summarizes key findings from in vivo excretion studies and in vitro enzyme kinetics.

Table 1: Urinary Excretion of Ibuprofen Metabolites

This table presents the approximate percentage of an oral ibuprofen dose recovered in urine as its major metabolites. Data for this compound is qualitative, reflecting its status as a minor product.

| Metabolite | Percentage of Administered Dose in Urine | Reference |

| Carboxy-ibuprofen | ~37% | [1] |

| 2-Hydroxy-ibuprofen | ~25% | [1] |

| 3-Hydroxy-ibuprofen | Detected in small amounts | [1] |

| This compound | Detected in small amounts | [1] |

Table 2: In Vitro Enzyme Kinetic Parameters for Ibuprofen Hydroxylation

The following Michaelis-Menten kinetic parameters were determined for the formation of the major hydroxylated metabolites of (S)- and (R)-ibuprofen in human liver microsomes. This data highlights the high affinity and capacity of hepatic enzymes for these major metabolic pathways. Kinetic data for this compound formation is not available, consistent with its minor pathway status.

| Substrate | Metabolite | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) | Reference |

| (S)-Ibuprofen | 2-Hydroxy-ibuprofen | 38 ± 13 | 566 ± 213 | [4] |

| (S)-Ibuprofen | 3-Hydroxy-ibuprofen | 21 ± 6 | 892 ± 630 | [4] |

| (R)-Ibuprofen | 2-Hydroxy-ibuprofen | 47 ± 20 | 510 ± 117 | [4] |

| (R)-Ibuprofen | 3-Hydroxy-ibuprofen | 29 ± 8 | 593 ± 113 | [4] |

Experimental Protocols

The characterization of ibuprofen metabolism, including the identification of minor metabolites like this compound, relies on robust in vitro and in vivo experimental methods.

Protocol: In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol describes a general procedure for assessing the metabolism of ibuprofen using a pooled HLM fraction, which is rich in Phase I enzymes like cytochrome P450s.

Objective: To determine the rate of formation of hydroxylated ibuprofen metabolites.

Materials:

-

Pooled Human Liver Microsomes (HLM), stored at -80°C

-

Ibuprofen stock solution (e.g., 20 mM in DMSO)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂) solution

-

NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a 20 mM NADPH stock solution

-

Reaction termination solvent (e.g., ice-cold acetonitrile or ethyl acetate)

-

Internal Standard (IS) solution (e.g., Ibuprofen-d3 or Naproxen)

Procedure:

-

Preparation: Thaw HLM on ice. Prepare the incubation medium containing phosphate buffer and MgCl₂.

-

Pre-incubation: In a microcentrifuge tube, add the incubation medium, HLM (final protein concentration typically 0.2-1.0 mg/mL), and ibuprofen solution (final substrate concentration typically 1-100 µM). Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath to equilibrate.

-

Initiation: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system or NADPH stock solution (final NADPH concentration ~1 mM)[5][6].

-

Incubation: Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be optimized to ensure initial rate conditions (i.e., <15-20% substrate consumption)[5].

-

Termination: Stop the reaction at each time point by adding 2-3 volumes of ice-cold organic solvent containing the internal standard[5][7].

-

Sample Processing: Vortex the samples vigorously to precipitate the protein. Centrifuge at high speed (e.g., >3000 rpm for 10 minutes) to pellet the precipitated protein[7].

-

Analysis: Transfer the supernatant to a new plate or vial for analysis by a validated LC-MS/MS method.

Protocol: LC-MS/MS Quantification of Ibuprofen and Metabolites in Human Plasma

This protocol outlines a typical method for the simultaneous quantification of ibuprofen and its metabolites from human plasma samples obtained in a clinical or pharmacokinetic study.

Objective: To accurately measure the concentration of ibuprofen and its metabolites, including this compound, in plasma.

Materials:

-

Human plasma samples, stored at -70°C or below

-

Stock solutions of ibuprofen and its metabolites (including this compound) for calibration standards and quality controls

-

Internal Standard (IS) working solution (e.g., 200 ng/mL ibuprofen-d3)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl acetate, hexane/diisopropylether)

-

Acidifying agent (e.g., formic acid, phosphoric acid)

-

Reconstitution solvent (e.g., mobile phase A/B mixture)

Procedure:

-

Sample Thawing: Thaw plasma samples, calibration standards, and quality controls on ice.

-

Sample Aliquoting: Aliquot a small volume of plasma (e.g., 50-200 µL) into a clean tube[8][9].

-

Internal Standard Addition: Add a precise volume of the IS working solution to all samples, standards, and controls (except blank matrix).

-

Protein Precipitation (or LLE):

-

Precipitation: Add 3-4 volumes of cold protein precipitation solvent (e.g., acetonitrile). Vortex thoroughly for 30-60 seconds[10].

-

LLE: Acidify the sample with a small volume of acid, then add LLE solvent. Vortex to mix, then centrifuge to separate the organic and aqueous layers. Transfer the organic layer[8].

-

-

Centrifugation/Evaporation: Centrifuge the precipitated samples at high speed to pellet protein. If using LLE, transfer the organic layer to a new tube. Evaporate the supernatant/organic layer to dryness under a gentle stream of nitrogen at ~40°C[9].

-

Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100-200 µL) of reconstitution solvent[9].

-

LC-MS/MS Analysis:

-

Chromatography: Inject a small volume (e.g., 5-10 µL) onto a C18 analytical column (e.g., 50 x 2.1 mm)[9][10]. Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and acetonitrile (B)[9].

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the parent drug and metabolites using Selected Reaction Monitoring (SRM).

-

Conclusion

The metabolism of ibuprofen is a rapid and efficient process dominated by oxidative pathways that facilitate its elimination from the body. The formation of this compound represents a minor metabolic route in humans. While its presence is confirmed in urine, its contribution to the overall clearance of ibuprofen is minimal compared to the formation of 2-hydroxy-ibuprofen, 3-hydroxy-ibuprofen, and the subsequent metabolite, carboxy-ibuprofen. For drug development professionals, while the characterization of all metabolites is necessary, the focus of interaction and pharmacokinetic studies for ibuprofen rightfully remains on the major pathways governed by CYP2C9 and CYP2C8. The lack of identified specific enzymes for 1-hydroxylation and its low quantitative presence suggest it is not a critical pathway for drug-drug interaction studies or dose adjustments in special populations.

References

- 1. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. mdpi.com [mdpi.com]

- 4. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 7. oyc.co.jp [oyc.co.jp]

- 8. researchgate.net [researchgate.net]

- 9. phenomenex.com [phenomenex.com]

- 10. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study [mdpi.com]

In Vivo Formation of 1-Hydroxy-ibuprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in vivo, primarily through oxidative pathways mediated by the cytochrome P450 (CYP) enzyme system. This process leads to the formation of several hydroxylated metabolites, which are subsequently conjugated and excreted. While 2-hydroxy-ibuprofen and 3-hydroxy-ibuprofen are the major oxidative metabolites, 1-hydroxy-ibuprofen is also formed as a minor metabolite.[1][2] Understanding the formation of all metabolites, including the less abundant ones, is crucial for a comprehensive pharmacokinetic and safety assessment of ibuprofen. This technical guide provides an in-depth overview of the in vivo formation of this compound, detailing the enzymatic pathways, experimental protocols for its study, and available quantitative data.

Metabolic Pathway of Ibuprofen Hydroxylation

The primary route of ibuprofen metabolism is oxidation by CYP enzymes in the liver.[1][2] The major isoform responsible for the hydroxylation of ibuprofen is CYP2C9.[1][3] While CYP2C9 readily metabolizes both enantiomers of ibuprofen, other isoforms such as CYP2C8, CYP3A4, and CYP2C19 may play a minor role, particularly at higher ibuprofen concentrations.[1][2][4] CYP2C8, for instance, shows stereoselectivity, preferentially catalyzing the 2-hydroxylation of R-ibuprofen.[1]

The formation of this compound occurs alongside the formation of 2- and 3-hydroxy-ibuprofen. Following hydroxylation, these metabolites can be further oxidized or undergo phase II metabolism, primarily through glucuronidation, before being excreted in the urine.[1]

Figure 1: Metabolic pathway of ibuprofen hydroxylation.

Quantitative Data on Ibuprofen Metabolism

Quantitative analysis of ibuprofen metabolism has primarily focused on the major metabolites, 2-hydroxy-ibuprofen and 3-hydroxy-ibuprofen. While this compound is a known metabolite, specific enzyme kinetic parameters for its formation (Km and Vmax) are not extensively reported in the literature. The available data for the major hydroxylation pathways mediated by CYP2C9 in human liver microsomes are summarized below.

| Enantiomer | Metabolite | Km (µM) | Vmax (pmol/min/mg) |

| S-Ibuprofen | 2-Hydroxy-ibuprofen | 38 ± 13 | 566 ± 213 |

| S-Ibuprofen | 3-Hydroxy-ibuprofen | 21 ± 6 | 892 ± 630 |

| R-Ibuprofen | 2-Hydroxy-ibuprofen | 47 ± 20 | 510 ± 117 |

| R-Ibuprofen | 3-Hydroxy-ibuprofen | 29 ± 8 | 593 ± 113 |

| Data from Hamman et al. (1997)[3] |

Urinary excretion studies in humans have shown that after a dose of ibuprofen, small amounts of this compound are detected in the urine, though at lower levels than 2-hydroxy-ibuprofen and carboxy-ibuprofen (derived from 3-hydroxy-ibuprofen).[1]

Experimental Protocols

The study of in vivo and in vitro formation of this compound involves several key experimental procedures.

In Vitro Metabolism using Human Liver Microsomes

This is a common method to investigate the enzymatic formation of metabolites.

1. Materials:

-

Human Liver Microsomes (HLM)

-

Ibuprofen

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

2. Incubation Protocol:

-

Prepare a reaction mixture containing HLM (e.g., 0.2-0.5 mg/mL protein concentration) and ibuprofen (at various concentrations to determine kinetics) in phosphate buffer.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant for the presence and quantity of this compound using a validated analytical method.

References

- 1. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Confirmation that cytochrome P450 2C8 (CYP2C8) plays a minor role in (S)-(+)- and (R)-(-)-ibuprofen hydroxylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of 1-Hydroxy-ibuprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the pharmacokinetics of 1-Hydroxy-ibuprofen, a minor metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. This document details its metabolic formation, subsequent elimination, and the analytical methodologies employed for its quantification in biological matrices.

Introduction

Ibuprofen is administered as a racemic mixture of (+)-(S)- and (-)-(R)-enantiomers. Following administration, it undergoes extensive metabolism in the liver, primarily through oxidation by cytochrome P450 (CYP) enzymes, to form several hydroxylated metabolites. While 2-Hydroxy-ibuprofen and 3-Hydroxy-ibuprofen are the major oxidative metabolites, this compound is formed in smaller quantities. Understanding the pharmacokinetics of even minor metabolites is crucial for a comprehensive safety and efficacy profile of a parent drug.

Metabolic Pathway and Formation

Ibuprofen is primarily metabolized by the CYP2C9 enzyme, with a smaller contribution from CYP2C8.[1] The formation of this compound occurs via the oxidation of the isobutyl side chain of the ibuprofen molecule.

The metabolic pathway can be summarized as follows:

Pharmacokinetic Parameters

Detailed pharmacokinetic parameters for this compound in humans, such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½), are not extensively reported in the available scientific literature. This is likely due to its status as a minor metabolite with low plasma concentrations.

For context, the pharmacokinetic parameters of the parent drug, ibuprofen, are well-characterized and are presented in the table below.

Table 1: Pharmacokinetic Parameters of Ibuprofen in Healthy Adults (Oral Administration)

| Parameter | Value | Reference |

| Cmax | 15-30 µg/mL (for a 400 mg dose) | [2] |

| Tmax | 1-2 hours | [3] |

| AUC | Dose-dependent | [4] |

| t½ | 1.8-2.4 hours | [2] |

| Protein Binding | >99% | [3] |

Analytical Methodologies

The quantification of this compound in biological matrices typically requires sensitive analytical techniques due to its low concentrations. Gas chromatography-mass spectrometry (GC-MS) has been successfully employed for its detection in urine.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary this compound

A published method for the determination of ibuprofen and its metabolites in equine urine provides a basis for a potential protocol in human urine.[5] The key steps and findings are outlined below.

Table 2: Quantitative Data for this compound by GC-MS in Urine

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 25 ng/mL (in equine urine) | [5] |

Experimental Protocol: GC-MS Analysis in Urine (General Workflow)

This protocol is a generalized workflow based on established methods for metabolite quantification.

-

Sample Preparation:

-

Hydrolysis: To a 1 mL urine sample, add a strong acid (e.g., HCl) to hydrolyze any potential glucuronide conjugates of this compound.

-

pH Adjustment: Adjust the pH of the hydrolyzed sample to approximately 3-5 using a suitable buffer.

-

Liquid-Liquid Extraction (LLE): Extract the acidified sample with an organic solvent (e.g., a mixture of hexane and ethyl acetate). Vortex and centrifuge to separate the layers.

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form a volatile trimethylsilyl (TMS) derivative of this compound.

-

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analytes.

-

Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) or full scan mode to detect and quantify the characteristic ions of the this compound derivative.

-

Excretion

Following its formation, this compound, along with other hydroxylated metabolites, can undergo phase II metabolism, specifically glucuronidation, to form more water-soluble conjugates. These conjugates are then primarily eliminated from the body via renal excretion.[4] The urinary excretion profile of this compound is expected to be a minor component compared to the glucuronides of 2-Hydroxy-ibuprofen and carboxy-ibuprofen.

Conclusion

This compound is a minor, CYP2C9-mediated oxidative metabolite of ibuprofen. While its presence in urine has been confirmed and analytical methods for its detection have been developed, a comprehensive pharmacokinetic profile in humans is not well-documented in the scientific literature. Further research is warranted to fully characterize the pharmacokinetics of this metabolite and to understand its potential contribution, if any, to the overall pharmacological and toxicological profile of ibuprofen. The methodologies and information presented in this guide provide a foundation for researchers and professionals in the field of drug development to pursue these further investigations.

References

- 1. Human Metabolome Database: Showing metabocard for 1-Hydroxyibuprofen (HMDB0060565) [hmdb.ca]

- 2. [Pharmacokinetics and bioequivalence of two ibuprofen formulations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of ibuprofen enantiomers in plasma and suction blister fluid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A rapid and sensitive method for the quantitative analysis of ibuprofen and its metabolites in equine urine samples by gas chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 1-Hydroxy-ibuprofen in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract